molecular formula C8H9BrFNO B8247311 4-Bromo-2-ethoxy-6-fluoroaniline

4-Bromo-2-ethoxy-6-fluoroaniline

Cat. No.: B8247311
M. Wt: 234.07 g/mol
InChI Key: KVHGNDJTLNIGCR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-6-fluoroaniline is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-6-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-6-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-6-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Bromo-2-ethoxy-6-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-6-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-6-fluoroaniline is unique due to the combination of bromine, ethoxy, and fluorine substituents on the aniline ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-bromo-2-ethoxy-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGNDJTLNIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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